Methyl 1-methoxycyclopropane-1-carboxylate
Overview
Description
Methyl 1-methoxycyclopropane-1-carboxylate is an organic compound with the molecular formula C6H10O3. It is a colorless to almost colorless clear liquid, primarily used as an intermediate in organic synthesis. This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
Methyl 1-methoxycyclopropane-1-carboxylate is structurally related to the natural plant hormone ethylene . Its primary target is the ethylene receptor in plants . Ethylene is a gas that acts at trace levels throughout the life of a plant, stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .
Mode of Action
The mode of action of this compound involves its tight binding to the ethylene receptor in plants, thereby blocking the effects of ethylene . This makes it a competitive inhibitor .
Biochemical Pathways
This compound affects the ethylene biosynthesis pathway . By binding to the ethylene receptor, it inhibits the action of ethylene, thereby affecting all downstream processes that are regulated by this hormone . This includes processes such as fruit ripening, flower opening, and leaf shedding .
Result of Action
The result of this compound’s action is the inhibition of ethylene responses in plants . This can lead to effects such as delayed fruit ripening, prolonged freshness of cut flowers, and prevention of leaf shedding .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The effectiveness of this compound can be affected by factors such as temperature, humidity, and the presence of other gases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-methoxycyclopropane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 1-hydroxycyclopropane-1-carboxylate with sodium hydride in tetrahydrofuran at 0°C, followed by treatment with iodomethane. This reaction yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to control temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxycyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the methoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Sodium Hydride: Used in the initial synthesis of the compound.
Iodomethane: Utilized for methylation reactions.
Benzene and Sodium Methoxide: Employed in some substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile involved.
Scientific Research Applications
Methyl 1-methoxycyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylcyclopropane-1-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.
Methyl cyclopropanecarboxylate: Lacks the methoxy group, resulting in different chemical properties.
Uniqueness
Methyl 1-methoxycyclopropane-1-carboxylate is unique due to its methoxy group, which imparts distinct reactivity and chemical behavior. This makes it a valuable intermediate in various synthetic applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
methyl 1-methoxycyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKPHKWEQBAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2790-74-1 | |
Record name | methyl 1-methoxycyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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